![molecular formula C16H22N2O3S B4625665 2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine" involves multistep processes. For example, the synthesis of dimethyl sulfomycinamate, a related compound, from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate through a Bohlmann-Rahtz heteroannulation reaction indicates the complexity and steps involved in synthesizing such compounds (Bagley et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-amino-3-butyl-1,2,4-triazole-5-thione, shows that these molecules can form hydrogen-bonded dimers and are linked into columns through intermolecular hydrogen bonds, indicating the potential structural complexity and interactions of "2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine" (Belcher & Squattrito, 2006).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds involve various transformations and structural changes. For instance, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines show competitive formation of different structures, indicating the reactive nature and potential for chemical modification of compounds like "2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine" (Tornus et al., 1996).
Physical Properties Analysis
The physical properties of compounds related to "2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine" include their crystal structures and hydrogen bonding capabilities, as seen in compounds like N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine (Wawrzycka-Gorczyca et al., 2011). These properties are crucial for understanding the stability and crystalline nature of such compounds.
Chemical Properties Analysis
The chemical properties of similar compounds reveal their reactivity and potential applications. For instance, the synthesis and reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles highlight the versatility and reactive nature of these compounds, suggesting that "2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine" may also possess unique chemical properties (Culhane & Fokin, 2011).
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of dimethyl sulfomycinamate, a related compound, demonstrates the utility of multistep reactions in producing complex molecules, highlighting the compound's relevance in the synthesis of antibiotics (Bagley et al., 2005).
- Research on the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione provides insights into how subtle changes in chemical structure can influence molecular properties, such as hydrogen bonding and molecular stability, which are crucial for developing pharmaceuticals and materials (Belcher & Squattrito, 2006).
Chemical Reactivity and Applications
- A new method for synthesizing sulfonamides showcases innovative approaches to chemical synthesis, potentially applicable for developing novel compounds with specific biological activities (Yan et al., 2006).
- Studies on N,N-disubstituted 2-aminothiazole-5-carbaldehydes explore methods for preparing compounds with specific functional groups, contributing to the field of medicinal chemistry and drug development (Gillon et al., 1983).
Molecular Probes and Sensors
- The development of fluorescent solvatochromic dyes from diphenyloxazoles underscores the importance of such compounds in creating sensitive probes for biological and environmental monitoring (Diwu et al., 1997).
Materials Science Applications
- Research on guanidinium-functionalized anion exchange polymer electrolytes illustrates the role of such chemical structures in advancing materials science, particularly for energy storage and conversion applications (Kim et al., 2011).
Bioactive Glass Hybridization
- The synthesis of electrophoretic and biocompatible poly(2-oxazoline)s, and their hybridization with bioactive glass for medical applications, reveals the potential of chemical compounds in enhancing the functionality of biomaterials (Hayashi & Takasu, 2015).
properties
IUPAC Name |
2-butyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-5-6-7-14-17-15(16(21-14)18(3)4)22(19,20)13-10-8-12(2)9-11-13/h8-11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOGYVPMGYHQNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(O1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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